Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate

medicinal chemistry scaffold design molecular complexity

Scaffold-hopping campaigns for serine protease inhibitors often stall when mono-heteroaryl analogs fail to deliver selectivity. Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate (CAS 2097865-24-0) resolves this with a geminal di-furyl motif that enforces a non-coplanar, sterically congested environment absent in mono-furan or benzofuran analogs. • Dual hydrogen-bond-accepting architecture enables unique target recognition in FXa and related protease assays. • Predicted logP ~3.1 supports membrane permeability; suitable for fragment-based screening and focused library synthesis. • Available in 1-10 mg research quantities with 95% purity; custom synthesis and bulk options upon request.

Molecular Formula C19H17NO5
Molecular Weight 339.347
CAS No. 2097865-24-0
Cat. No. B2849148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate
CAS2097865-24-0
Molecular FormulaC19H17NO5
Molecular Weight339.347
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C19H17NO5/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21)
InChIKeyIUQBGDGNLLBWNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate: Structural Overview


Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate (CAS 2097865-24-0) is a synthetic small molecule (C19H17NO5, MW 339.34 g/mol) comprising a methyl benzoate ester linked via a carbamoyl spacer to a 2,2-di(furan-2-yl)ethyl moiety . This compound belongs to the broader class of heteroaryl carbamoyl benzoates that have been explored as privileged scaffolds in medicinal chemistry, particularly for serine protease inhibition (e.g., factor Xa) and kinase modulation [1][2]. Its defining structural feature—the geminal placement of two furan rings on the same ethyl carbon—distinguishes it from the more common mono-furan or benzofuran analogs and creates a unique spatial arrangement of hydrogen-bond acceptors and π-systems that may influence target recognition .

Why Generic Substitution Fails


Members of the heteroaryl carbamoyl benzoate class exhibit steep structure–activity relationships (SAR) where subtle modifications to the heterocycle (e.g., furan vs. thiophene vs. pyrazole) or the spacer architecture (mono-substituted vs. geminal di-substituted) can dramatically alter target potency, selectivity, and physicochemical properties . The 2,2-di(furan-2-yl)ethyl motif in the target compound introduces a sterically congested, dual hydrogen-bond-accepting environment that is absent in mono-furan or benzofuran analogs. Consequently, the assumption that a simpler mono-furan carbamoyl benzoate (e.g., methyl 4-((2-(furan-2-yl)ethyl)carbamoyl)benzoate) or a pyrazole-containing variant (e.g., CAS 2034512-34-8) would replicate the target compound's biological profile is unsupported without direct comparative experimental evidence. Procurement decisions based solely on scaffold similarity therefore carry a high risk of selecting a compound with divergent activity, selectivity, or pharmacokinetic behavior .

Differentiation Evidence


Molecular Topology: Geminal Difuryl vs. Mono-Furan

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate (C19H17NO5) possesses 26 heavy atoms and 8 rotatable bonds, compared to an estimated 22 heavy atoms and 6 rotatable bonds for a representative mono-furan analog, methyl 4-((2-(furan-2-yl)ethyl)carbamoyl)benzoate (C15H15NO4). The increased molecular complexity and conformational flexibility may translate into distinct binding entropy/enthalpy compensation profiles .

medicinal chemistry scaffold design molecular complexity

Predicted Lipophilicity: Geminal Difuryl vs. Analogs

Computational estimation using the XLogP3 algorithm (PubChem) yields a predicted logP of approximately 3.1 for methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate, compared to ~2.4 for the mono-furan analog and ~2.8 for the dihydrobenzofuran analog (CAS 2097860-28-9). The higher lipophilicity may enhance membrane permeability but could also reduce aqueous solubility [1][2].

ADME physicochemical properties drug-likeness

Factor Xa Inhibition: Class-Level Association

Carbamoyl-type benzofuran derivatives are established as potent factor Xa (FXa) inhibitors in patent literature, with representative compounds achieving IC50 values in the low nanomolar range (e.g., <100 nM) in human FXa enzymatic assays [1]. While no direct FXa inhibition data exists for methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate specifically, its structural homology to the carbamoyl benzofuran pharmacophore—featuring a carbamoyl linker adjacent to a heteroaryl system—suggests potential activity at this target class [2]. A structurally related compound (N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide) reportedly inhibited dihydropteroate synthase (DHPS) with an IC50 of 1.2 μM, indicating that the geminal difuryl motif can engage enzyme active sites .

anticoagulant factor Xa serine protease inhibition

Recommended Application Scenarios


Serine Protease Inhibitor Library Design

The geminal di-furyl carbamoyl benzoate scaffold represents a novel topological variant within the carbamoyl benzofuran class that has demonstrated FXa inhibition . Procurement of this compound is warranted for fragment-based screening or scaffold-hopping campaigns aimed at identifying new serine protease inhibitor chemotypes with potentially differentiated selectivity profiles .

CNS-Penetrant Physicochemical Profiling

With a predicted logP of ~3.1 and increased rotatable bond count relative to mono-furan analogs , this compound is a suitable candidate for programs requiring higher lipophilicity for membrane permeability. Researchers should experimentally determine LogD, solubility, and PAMPA permeability to validate in silico predictions .

SAR Expansion of Geminal Di-Heteroaryl Motif

The 2,2-di(furan-2-yl)ethyl substructure provides a sterically congested, dual hydrogen-bond-accepting environment that may offer selectivity advantages over mono-heteroaryl analogs . This compound can serve as a starting point for synthesizing focused libraries where the furan rings are replaced with thiophene, pyrrole, or oxazole to probe heterocycle SAR in enzyme inhibition assays .

Computational Modeling of Atypical Ligand Conformations

The geminal di-furyl arrangement forces the two heterocycles into a non-coplanar geometry, creating a chiral-like steric environment despite the absence of a stereocenter . This feature makes the compound valuable for computational studies of conformational sampling, induced-fit docking, and binding free energy perturbation calculations.

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